molecular formula C13H18N2O B12495151 1-(2-Methylbenzoyl)piperidin-4-amine

1-(2-Methylbenzoyl)piperidin-4-amine

Cat. No.: B12495151
M. Wt: 218.29 g/mol
InChI Key: NKEYEJANHKZGMD-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzoyl)piperidin-4-amine can be synthesized through the benzoylation of substituted phenols under low temperature conditions. The benzoylated products undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as hydrogenation, cyclization, and amination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzoyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylbenzoyl)piperidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

1-(2-Methylbenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern on the benzoyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methylphenyl)methanone

InChI

InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(14)7-9-15/h2-5,11H,6-9,14H2,1H3

InChI Key

NKEYEJANHKZGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)N

Origin of Product

United States

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